N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine
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Overview
Description
N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine is a heterocyclic organic compound It features a bromothiophene moiety attached to a dimethylthietan amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine typically involves the reaction of 4-bromothiophene with a suitable amine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring .
Scientific Research Applications
N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The dimethylthietan amine structure can also influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-((4-Bromothiophen-3-yl)methyl)cyclopropanamine
- N-((4-Bromothiophen-3-yl)methyl)-1-phenylmethanamine
Uniqueness
N-((4-Bromothiophen-3-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to its combination of a bromothiophene moiety with a dimethylthietan amine structure.
Properties
Molecular Formula |
C10H14BrNS2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-[(4-bromothiophen-3-yl)methyl]-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C10H14BrNS2/c1-10(2)9(6-14-10)12-3-7-4-13-5-8(7)11/h4-5,9,12H,3,6H2,1-2H3 |
InChI Key |
QMLGARZOCDYRFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2=CSC=C2Br)C |
Origin of Product |
United States |
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